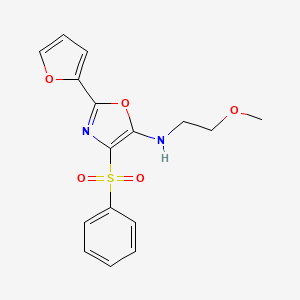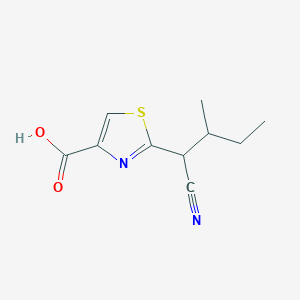![molecular formula C25H27N3O4S B2879593 2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955753-59-0](/img/structure/B2879593.png)
2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has additional functional groups including methoxybenzamido and methoxyphenethyl attached to it. These functional groups could potentially influence the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by its constituent parts. The benzo[d]thiazole core is a fused ring system that is electron-deficient, which could enable efficient intermolecular π–π overlap . The additional functional groups would further influence the compound’s overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and the electron-deficient nature of the benzo[d]thiazole core . Similar compounds have been used in catalytic CO2 cycloaddition and photocatalytic benzylamine coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For instance, similar compounds have shown high oxidative stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Detection
The synthesis of complex organic compounds often leads to the discovery of new metabolites and their detection methodologies. For example, the synthesis of a metabolite of metoclopramide was achieved through a series of chemical reactions, leading to insights into its detection in human urine. This process involved the coupling of specific chemical entities and subsequent transformation into detectable compounds, highlighting the intricate methodologies used in the synthesis and detection of pharmaceutical metabolites (Maurich et al., 1994).
Novel Compound Synthesis
The creation of novel compounds with potential therapeutic applications is a significant aspect of chemical research. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone led to compounds with anti-inflammatory and analgesic properties. This research underscores the exploration of new chemical entities for therapeutic use, focusing on their synthesis, structural analysis, and biological evaluation (Abu‐Hashem et al., 2020).
Metabolic Pathways and Toxicity
Understanding the metabolic pathways and potential toxicity of chemical compounds is crucial in pharmaceutical research. The study of the metabolism of toxic thiazoles, for example, provided insights into the formation of toxic metabolites in mice. This research is pivotal in understanding the biological implications and safety profiles of chemical compounds, guiding their development and usage in therapeutic applications (Mizutani et al., 1994).
Photoreactions and Stability
The stability of chemical compounds under various conditions, including light exposure, is an essential factor in pharmaceutical development. Studies on the photoreactions of certain compounds in the presence of singlet oxygen can reveal their stability and potential degradation pathways. This knowledge is crucial for the formulation and storage of pharmaceuticals, ensuring their efficacy and safety (Mahran et al., 1983).
Drug Mechanism and Inhibition
Research into the mechanisms of action of potential drugs is a cornerstone of pharmacology. For instance, the synthesis and conformational analysis of specific inhibitors for trypanosomal glyceraldehyde phosphate dehydrogenase highlight the targeted approach in drug development. Understanding how compounds interact with biological targets enables the design of more effective and selective therapies (Calenbergh et al., 1994).
Wirkmechanismus
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given its structure, it may be involved in pathways related to signal transduction, enzyme regulation, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-31-18-10-6-16(7-11-18)14-15-26-24(30)20-4-3-5-21-22(20)27-25(33-21)28-23(29)17-8-12-19(32-2)13-9-17/h6-13,20H,3-5,14-15H2,1-2H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVONGPCNREAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)







![4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2879524.png)
![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2879525.png)


![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2879529.png)
